molecular formula C12H14BrN3 B13171884 {[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine

{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine

Número de catálogo: B13171884
Peso molecular: 280.16 g/mol
Clave InChI: XWOAMJONAVZXIL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

{[5-(5-Bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine (CAS 1779486-40-6) is a high-value pyrazole derivative offered for advanced research and development. This compound features a bromo- and methyl-substituted phenyl ring attached to a 1H-pyrazole core, which is further functionalized with a methyl(methyl)amine group. The molecular formula is C12H14BrN3, and it has a molecular weight of 280.16. Pyrazole derivatives are recognized as potent medicinal scaffolds with a broad spectrum of documented biological activities, making them crucial intermediates in pharmaceutical research . This specific compound serves as a key synthetic building block for exploring new therapeutic agents. Its structure is particularly valuable for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create diverse biaryl structures for drug discovery . Researchers are investigating similar pyrazole-based compounds for potential applications as antibacterial agents against resistant strains and as inhibitors of enzymes like alkaline phosphatase . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request detailed quality control documentation, including HPLC and NMR data, to ensure product integrity.

Propiedades

Fórmula molecular

C12H14BrN3

Peso molecular

280.16 g/mol

Nombre IUPAC

1-[3-(5-bromo-2-methylphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine

InChI

InChI=1S/C12H14BrN3/c1-8-3-4-9(13)5-11(8)12-6-10(7-14-2)15-16-12/h3-6,14H,7H2,1-2H3,(H,15,16)

Clave InChI

XWOAMJONAVZXIL-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=C(C=C1)Br)C2=NNC(=C2)CNC

Origen del producto

United States

Métodos De Preparación

Synthesis of the Pyrazole Core and Bromination

A key intermediate in the synthesis of the target compound is 5-bromo-1-methyl-1H-pyrazol-3-amine , which shares structural similarity with the pyrazolyl moiety in the target molecule. A patented method (CN112079781A) outlines a multi-step synthesis starting from diethyl butynedioate and methylhydrazine to build the pyrazole ring, followed by selective bromination and amination steps:

  • Step 1: Condensation of diethyl butynedioate with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Step 2: Bromination of this ester using tribromooxyphosphorus to form ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
  • Step 3: Hydrolysis of the ester in sodium hydroxide alcoholic solution to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
  • Step 4: Conversion of the carboxylic acid to tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate by reaction with azido dimethyl phosphate and tert-butyl alcohol.
  • Step 5: Final hydrolysis of the carbamate in trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine.

This method avoids the use of highly toxic reagents such as n-butyl lithium and cyanogen bromide, which were common in older methods, providing safer and more scalable synthesis conditions with reasonable yields and operational simplicity.

Functionalization to Obtain the Target Compound

The target compound includes a 5-bromo-2-methylphenyl substituent attached to the pyrazole ring and a methylamine side chain. While direct literature on this exact compound’s synthesis is limited, analogous synthetic strategies can be derived from related pyrazole amide and amine preparations.

  • Aromatic substitution: The 5-bromo-2-methylphenyl group is typically introduced via Suzuki–Miyaura cross-coupling or direct bromination of methyl-substituted phenyl precursors.
  • Aminomethylation: The methylamine side chain can be introduced through reductive amination or nucleophilic substitution on a suitable halomethyl intermediate attached to the pyrazole ring.

Related Pyrazole Amide Synthesis Insights

Research on pyrazole amides, such as the synthesis of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide, provides useful analogies. In these syntheses:

  • Carboxylic acids (e.g., 5-bromothiophene carboxylic acid) are coupled with pyrazole amines using coupling agents like TiCl4, DCC/DMAP, or via Suzuki coupling.
  • Yields vary significantly depending on catalysts, solvents, and protection of pyrazole nitrogen; unprotected pyrazole nitrogen tends to reduce yields due to side reactions.
  • Typical yields for amide formation range from 7% to 68%, with TiCl4/pyridine giving the highest yield in one study (68%).

A summary of catalyst and yield data from related pyrazole amide syntheses is shown below:

Entry Catalyst Solvent Base Yield (%)
1 TiCl4 Pyridine Pyridine 12
2 DCC/DMAP DCM None 8
3 4-Methylphenyl boronic acid Toluene None 7
4 None Xylene None 9
5 TiCl4 (optimized) Pyridine Pyridine 68

This data suggests that catalyst and reaction conditions strongly influence the efficiency of pyrazole functionalization.

Summary of Preparation Strategy for {[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine

Based on the above findings, a plausible preparation route for the target compound involves:

Análisis De Reacciones Químicas

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of de-brominated phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of {[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Pyrazole Amines

(a) 1-(4-Bromophenyl)-3-M-Tolyl-1H-Pyrazol-5-Amine (C₁₆H₁₄BrN₃)
  • Structure : Position 1: 4-bromophenyl; Position 3: 3-methylphenyl; Position 5: amine.
  • Molecular Weight : 328.213 g/mol.
  • Key Differences : The bromine is at the para position of the phenyl ring (vs. meta in the target compound), and the amine is directly attached to the pyrazole core (vs. a methylamine side chain in the target) .
  • Relevance : Demonstrates how bromine positioning affects electronic properties and steric bulk.
(b) 4-Bromo-3-phenyl-1H-pyrazol-5-amine (C₉H₈BrN₃)
  • Structure : Position 4: bromine; Position 3: phenyl; Position 5: amine.
  • Molecular Weight : 254.09 g/mol.
  • Key Differences : Lacks the methylamine side chain and methyl substitution on the phenyl ring. Bromine at position 4 may alter dipole interactions compared to the target’s position 5 bromine .
(c) 4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine (C₄H₃BrF₃N₃)
  • Structure : Position 4: bromine; Position 5: trifluoromethyl; Position 3: amine.
  • Molecular Weight : 238.99 g/mol.
  • Key Differences : The trifluoromethyl group increases electronegativity and metabolic stability compared to the target’s methylphenyl group .

Functionalized Pyrazole Derivatives

(a) 1-Methyl-3-phenyl-1H-pyrazol-5-amine (C₁₀H₁₁N₃)
  • Structure : Position 1: methyl; Position 3: phenyl; Position 5: amine.
  • Molecular Weight : 173.22 g/mol.
  • Highlights the role of halogenation in modulating bioactivity .
(b) 4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (C₁₀H₁₀ClN₃)
  • Structure : Position 4: 4-chlorophenyl; Position 1: methyl; Position 5: amine.
  • Molecular Weight : 207.66 g/mol.
  • Key Differences : Chlorine substitution (vs. bromine) reduces steric hindrance but maintains halogen-mediated interactions .

Crystallographic Characterization

  • Software Tools : SHELXL and ORTEP are widely used for refining crystal structures and visualizing anisotropic displacement ellipsoids .
  • Example : The structure of 1-Methyl-3-phenyl-1H-pyrazol-5-amine was resolved using SHELX-76, confirming planar geometry and hydrogen-bonding patterns .

Actividad Biológica

The compound {[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several steps, starting from simpler pyrazole derivatives. The general procedure includes:

  • Formation of Pyrazole Ring : Utilizing starting materials such as 5-bromo-2-methylphenyl compounds combined with hydrazine derivatives.
  • Methylation : The introduction of methyl groups at specific positions to enhance biological activity.
  • Final Amine Formation : Converting the intermediate compounds into the final amine structure through various reactions.

A detailed synthesis pathway has been documented in patents and research articles, emphasizing the efficiency and yield of the reactions involved .

Antitumor Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. For instance:

  • BRAF(V600E) Inhibition : Pyrazole derivatives have been identified as effective inhibitors of BRAF(V600E), a mutation commonly associated with melanoma .
  • Synergistic Effects : Research has demonstrated that combining pyrazole derivatives with traditional chemotherapeutics like doxorubicin can enhance cytotoxicity against breast cancer cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Calcium Channel Regulation : Structural modifications allow for the development of calcium release-activated calcium (CRAC) channel inhibitors, which are relevant in treating conditions like rheumatoid arthritis and asthma .
  • Nitric Oxide Production : Studies have shown that pyrazole derivatives can inhibit LPS-induced production of nitric oxide (NO) and TNF-α, suggesting potential use in inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial effects against various pathogens:

  • In Vitro Studies : Compounds similar to this compound have been tested against phytopathogenic fungi, showing moderate to excellent inhibitory activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

  • Substituent Effects : The presence of bromine and methyl groups on the phenyl ring significantly influences the compound's potency and selectivity towards specific biological targets.
  • Planarity and Hydrogen Bonding : Intramolecular hydrogen bonds contribute to the stability and reactivity of these compounds, affecting their interaction with biological macromolecules .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study tested various pyrazoles against MCF-7 and MDA-MB-231 cell lines, revealing promising results when combined with doxorubicin .
  • Inflammatory Response Modulation : Pyrazole-based compounds were shown to mitigate inflammatory responses in animal models, indicating potential therapeutic applications in chronic inflammatory diseases .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.